3-Cyclopropylisoxazole
Overview
Description
3-Cyclopropylisoxazole is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This structure is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . The cyclopropyl group attached to the isoxazole ring adds unique chemical properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylisoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by copper(I) or ruthenium(II) to yield the desired isoxazole derivative . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes such as the one-pot preparation involving terminal alkynes and nitrile oxides. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the cyclopropyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can have different biological activities and properties .
Scientific Research Applications
3-Cyclopropylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropylisoxazole involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives inhibit enzymes like p38 MAP kinase, which plays a role in inflammatory responses. The compound’s structure allows it to bind to these targets, modulating their activity and exerting its effects .
Comparison with Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds have similar structures but different substituents, leading to varied biological activities.
Isoxazole Derivatives: Other derivatives include those with different alkyl or aryl groups attached to the isoxazole ring.
Uniqueness: 3-Cyclopropylisoxazole is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and potential biological activities compared to other isoxazole derivatives .
Properties
IUPAC Name |
3-cyclopropyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-2-5(1)6-3-4-8-7-6/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICQIUSBYUOAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 5-cyclopropylisoxazole undergoes electroreduction?
A1: The research paper investigates the electroreduction of 5-cyclopropylisoxazole, which leads to the generation of the 3-cyclopropyl-3-oxopropionitrile anion. [] This anion is a reactive intermediate that can participate in further chemical reactions. The study focuses on understanding the reactivity of this anion and does not delve into the specific products formed in subsequent reactions.
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